2-Amino-8-((4-chlorophenyl)thio)-9-((4aR,6R,7R,7aS)-7-hydroxy-2-mercapto-2-oxidotetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-3,9-dihydro-6H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rp-8-pCPT-Cyclic GMPS (sodium salt) is a stable, cell-permeable analog of cyclic guanosine monophosphate (cGMP). It competitively inhibits cGMP-dependent protein kinases (cGKs), including cGK Iα and cGK II . The compound’s chemical structure consists of a purine ring modified with a p-chlorophenylthio (pCPT) group at the 8-position, enhancing both enzyme affinity and membrane permeability.
Preparation Methods
The synthetic route to Rp-8-pCPT-Cyclic GMPS involves several steps. Unfortunately, specific reaction conditions and industrial production methods are not widely documented. Researchers typically prepare it in the laboratory using custom protocols.
Chemical Reactions Analysis
Rp-8-pCPT-Cyclic GMPS can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions are not explicitly reported, but its stability and cell permeability make it a valuable tool for studying cGMP-dependent signaling pathways. Major products formed from these reactions remain an area of ongoing research.
Scientific Research Applications
This compound finds applications across multiple scientific fields:
Chemistry: As a cGMP analog, it aids in understanding intracellular signaling pathways.
Biology: Researchers use it to investigate cGK-mediated processes.
Medicine: Its effects on vascular relaxation and nitric oxide signaling are of interest.
Industry: Although industrial-scale production methods are limited, its potential therapeutic applications warrant further exploration.
Mechanism of Action
Rp-8-pCPT-Cyclic GMPS likely exerts its effects through cGKs. These kinases regulate various cellular processes, including vasodilation, platelet function, and smooth muscle relaxation. The compound’s precise molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
While detailed comparisons are scarce, Rp-8-pCPT-Cyclic GMPS stands out due to its stability, cell permeability, and competitive inhibition of cGKs. Similar compounds include other cGMP analogs and kinase inhibitors.
Properties
Molecular Formula |
C16H15ClN5O6PS2 |
---|---|
Molecular Weight |
503.9 g/mol |
IUPAC Name |
9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-1H-purin-6-one |
InChI |
InChI=1S/C16H15ClN5O6PS2/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(27-14)5-26-29(25,30)28-11/h1-4,8,10-11,14,23H,5H2,(H,25,30)(H3,18,20,21,24)/t8-,10-,11-,14-,29?/m1/s1 |
InChI Key |
PDTDLUUXNODJIA-RLNQHHICSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=S)(O1)O |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=S)(O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.